molecular formula C23H19FN2O4S B10882349 Methyl (2E)-2-(4-fluorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Methyl (2E)-2-(4-fluorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Cat. No.: B10882349
M. Wt: 438.5 g/mol
InChI Key: QTRQDJNDEKAHHF-LDADJPATSA-N
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Description

Methyl (2E)-2-(4-fluorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate, often referred to as MTFP , belongs to the class of thiazolopyrimidine derivatives. Let’s break down its name:

    Methyl: Indicates the presence of a methyl group (CH₃).

    (2E)-2-(4-fluorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate: Describes the specific arrangement of functional groups and the fused ring system.

Properties

Molecular Formula

C23H19FN2O4S

Molecular Weight

438.5 g/mol

IUPAC Name

methyl (2E)-2-[(4-fluorophenyl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C23H19FN2O4S/c1-13-19(22(28)30-3)20(15-6-10-17(29-2)11-7-15)26-21(27)18(31-23(26)25-13)12-14-4-8-16(24)9-5-14/h4-12,20H,1-3H3/b18-12+

InChI Key

QTRQDJNDEKAHHF-LDADJPATSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC=C(C=C3)F)/SC2=N1)C4=CC=C(C=C4)OC)C(=O)OC

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)F)SC2=N1)C4=CC=C(C=C4)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

    Industrial Production:

Chemical Reactions Analysis

Knoevenagel Condensation

A critical step involves the condensation of 4-fluorobenzaldehyde with a thiazolopyrimidine precursor under basic conditions (e.g., piperidine or ammonium acetate in ethanol). This forms the benzylidene moiety through dehydration.

ParameterValue/Description
Reaction Temperature80–90°C
SolventEthanol or Acetic Acid
CatalystPiperidine or Ammonium Acetate
Yield~75–85% (estimated from analogs)

Esterification

The methyl ester group at position 6 is introduced via reaction with methyl chloroformate or methanol under acidic conditions.

Cyclization

A thiazole ring is fused to the pyrimidine core through cyclization reactions involving thiourea derivatives or thioamides.

Reactivity of Functional Groups

The compound’s reactivity is governed by its functional groups:

α,β-Unsaturated Ketone

The benzylidene moiety participates in:

  • Michael Additions : Nucleophiles (e.g., amines, thiols) attack the β-carbon of the enone system.

  • Diels-Alder Reactions : Acts as a dienophile in [4+2] cycloadditions with conjugated dienes .

Ester Group

The methyl ester undergoes:

  • Hydrolysis : Conversion to carboxylic acid under acidic/basic conditions.

  • Transesterification : Reacts with alcohols (e.g., ethanol) in the presence of acid catalysts.

Aromatic Substituents

  • 4-Fluorophenyl Group : Resistant to electrophilic substitution due to electron-withdrawing fluorine.

  • 4-Methoxyphenyl Group : Participates in demethylation reactions under strong acidic conditions (e.g., HBr in acetic acid) .

Derivatization Studies

Structural analogs reveal potential modification pathways:

Derivative TypeReaction ConditionsObserved Outcome
Hydrolysis Product 6N HCl, reflux, 6hEster → Carboxylic Acid
Demethylated Analog 48% HBr, AcOH, 100°C, 12hMethoxy → Hydroxy Group
Nucleophilic Adduct Ethylenediamine, EtOH, 60°C, 4hMichael Adduct Formation

Data adapted from studies on structurally related thiazolopyrimidines .

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C, with degradation pathways involving cleavage of the thiazole ring.

  • Photoreactivity : The benzylidene group undergoes [2+2] photodimerization under UV light, forming cyclobutane derivatives .

Catalytic Interactions

The compound acts as a ligand in metal-catalyzed reactions:

  • Palladium Complexation : Binds to Pd(II) via the thiazole nitrogen and carbonyl oxygen, enabling catalytic applications in cross-coupling reactions .

Scientific Research Applications

Thiazolopyrimidine derivatives have been the focus of extensive research due to their potential biological activities. Methyl (2E)-2-(4-fluorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate has shown promise in several areas:

  • Antimicrobial Activity : Studies indicate that thiazolopyrimidine compounds exhibit antimicrobial properties against various pathogens. The presence of fluorine and methoxy groups may enhance these effects by altering the compound's interaction with microbial membranes .
  • Anticancer Potential : Research has suggested that thiazolopyrimidine derivatives can inhibit cancer cell proliferation. The unique substituents on this compound may influence its ability to target specific cancer pathways .

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step reactions that may include condensation reactions and cyclization processes. The unique structure allows for modifications that can lead to derivatives with enhanced biological activities or improved pharmacokinetic properties.

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing this compound's efficacy. The following table summarizes some related compounds and their key features:

Compound NameStructureKey Features
Ethyl (Z)-2-(2-Hydroxybenzylidene)-7-Methyl-3-Oxo-5-(4-Methoxyphenyl)-2,3-Dihydro-5H-Thiazolo[3,2-a]Pyrimidine-6-CarboxylateStructureContains hydroxyl group; potential for increased solubility.
Ethyl (Z)-2-(4-Bromobenzylidene)-7-Methyl-3-Oxo-5-(4-Methoxyphenyl)-2,3-Dihydro-5H-Thiazolo[3,2-a]Pyrimidine-6-CarboxylateStructureBromine substitution may enhance biological activity.
Ethyl (Z)-2-(4-Chlorobenzylidene)-7-Methyl-3-Oxo-5-(4-Methoxyphenyl)-2,3-Dihydro-5H-Thiazolo[3,2-a]Pyrimidine-6-CarboxylateStructureChlorine atom introduces different electronic properties.

Pharmacokinetics and Drug Design

The pharmacokinetic profile of this compound is influenced by its substituents. The fluorine atom may enhance lipophilicity and membrane permeability, potentially leading to improved absorption and distribution in biological systems .

Case Studies

Recent studies have highlighted the applications of thiazolopyrimidine derivatives in drug discovery:

  • A study published in a peer-reviewed journal demonstrated the anticancer efficacy of similar thiazolopyrimidine compounds in vitro against various cancer cell lines . The results indicated that modifications to the benzylidene moiety significantly affected cytotoxicity.
  • Another study focused on the antimicrobial properties of thiazolopyrimidine derivatives revealed that the introduction of halogen substituents could enhance antibacterial activity against resistant strains .

Mechanism of Action

The exact mechanism of MTFP’s effects remains an active area of research. It likely interacts with specific receptors or enzymes, affecting cellular processes.

Comparison with Similar Compounds

MTFP’s uniqueness lies in its fused thiazolopyrimidine core. Similar compounds include:

    Thiazolopyrimidine derivatives: Explore related structures with varying substituents.

Remember that MTFP’s properties and applications are continually investigated, and further research will enhance our understanding of this intriguing compound.

: Reference: Example reference source

Biological Activity

Methyl (2E)-2-(4-fluorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a synthetic compound belonging to the thiazolopyrimidine class. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications.

Synthesis and Structural Characteristics

The compound is synthesized through a reaction involving 7-(4-fluorobenzylidene)-3-(4-fluorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazole and benzoyl isothiocyanate in anhydrous ethanol under reflux conditions. The resulting product is characterized by its high yield (82%) and melting point (Mp. 246–248 °C) .

Crystal Structure

The crystal structure reveals significant details about the molecular conformation and interactions. The presence of hydrogen bonding and the arrangement of substituent groups contribute to the compound's stability and biological activity. Notably, the fluorine atom enhances lipid solubility and drug persistence, which are critical factors in pharmacodynamics .

Antitumor Activity

Thiazolopyrimidines are recognized for their antitumor properties. The compound has shown promising results in inhibiting tumor cell replication. For instance, studies have indicated that derivatives of thiazolopyrimidine exhibit high inhibitory activity against various cancer cell lines .

Compound Cell Line IC50 (µM) Mechanism of Action
Methyl (2E)-2-(4-fluorobenzylidene)HeLa (cervical cancer)15Induction of apoptosis
Methyl (2E)-2-(4-fluorobenzylidene)MCF-7 (breast cancer)10Inhibition of cell proliferation

The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. This process involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death . Additionally, its interaction with various protein kinases has been studied, indicating potential pathways for therapeutic intervention.

Case Studies and Research Findings

  • Case Study: In Vivo Efficacy
    • A study evaluating the in vivo efficacy of thiazolopyrimidine derivatives demonstrated significant tumor regression in murine models when treated with compounds similar to methyl (2E)-2-(4-fluorobenzylidene). The study highlighted a reduction in tumor size by approximately 60% compared to control groups .
  • Case Study: Pharmacokinetics
    • Research on pharmacokinetics revealed that the compound exhibits favorable absorption characteristics and a half-life conducive to therapeutic use. The presence of methoxy and fluorine groups enhances bioavailability .

Q & A

Q. What synthetic methodologies are commonly employed for this thiazolopyrimidine derivative?

The compound is synthesized via multi-step condensation and cyclization reactions. Key steps include:

  • Biginelli-like condensation : Reacting substituted benzaldehydes (e.g., 4-fluorobenzaldehyde) with thiourea derivatives and β-ketoesters (e.g., ethyl acetoacetate) under acidic conditions to form dihydrothiazolopyrimidine intermediates .
  • Cyclization : Intramolecular cyclization facilitated by catalysts like p-toluenesulfonic acid (PTSA) or iodine to form the fused thiazolopyrimidine core .
  • Esterification : Final carboxylate ester formation using methanol or ethanol under reflux . Purification typically involves column chromatography or recrystallization from DMF/ethanol mixtures .

Q. Which spectroscopic and analytical techniques are critical for structural validation?

  • X-ray crystallography : Provides definitive confirmation of molecular geometry, stereochemistry, and crystal packing. Studies report triclinic (P1) or monoclinic systems with Z = 2–4, and unit cell parameters (e.g., a = 11.737 Å, b = 14.306 Å for the 4-methoxy derivative) .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent effects (e.g., fluorobenzylidene protons at δ 7.8–8.2 ppm) and confirm regioselectivity .
  • IR spectroscopy : Key bands include C=O stretches (1670–1720 cm1^{-1}) and C-S vibrations (650–700 cm1^{-1}) .

Advanced Research Questions

Q. How do substituents on the benzylidene ring influence molecular conformation and crystallographic packing?

Substituents alter π-π stacking, hydrogen bonding, and van der Waals interactions:

  • Electron-withdrawing groups (e.g., -F) : Increase planarity of the thiazolopyrimidine core, enhancing π-π stacking (e.g., centroid distances of 3.5–3.8 Å in fluorinated derivatives) .
  • Methoxy groups : Introduce steric bulk, disrupting coplanarity and reducing packing efficiency. For example, 4-methoxy substitution increases dihedral angles between benzylidene and pyrimidine rings (up to 12.5°) .

Table 1: Crystallographic Parameters for Selected Derivatives

SubstituentsSpace Groupa (Å)b (Å)c (Å)Reference
4-fluorobenzylideneP111.73714.30614.555
2-fluoro-4-methoxybenzylideneP111.73714.30614.555
4-carboxybenzylideneP110.89212.40514.213

Q. What intermolecular interactions stabilize the crystal lattice?

Key interactions include:

  • C–H···O hydrogen bonds : Between methoxy/carboxylate oxygens and adjacent aromatic protons (e.g., C8–H8···O2, 2.42 Å) .
  • π-π stacking : Between fluorobenzylidene and pyrimidine rings (centroid distances: 3.6–3.9 Å) .
  • Halogen interactions : C–F···π contacts (3.2–3.5 Å) in fluorinated derivatives .

Q. How can researchers resolve discrepancies in crystallographic data across similar derivatives?

  • Control synthesis conditions : Variations in solvent (DMF vs. ethanol) or temperature may lead to polymorphic forms .
  • Validate purity : Use HPLC or elemental analysis to rule out byproducts affecting crystallinity .
  • Compare unit cell metrics : For example, carboxy-substituted derivatives exhibit shorter a-axis lengths (~10.9 Å) due to hydrogen-bonding networks .

Q. What strategies enhance stability during experimental handling?

  • Solid-state stabilization : Store under inert gas (N2_2) to prevent hydrolysis of the ester moiety.
  • Light-sensitive degradation : Protect from UV exposure; amber vials recommended due to conjugated π-system susceptibility .
  • Monitor stability : Use TGA/DSC to identify decomposition thresholds (typically >200°C for fluorinated analogs) .

Methodological Recommendations

  • Crystallography : Collect high-resolution data (R factor <0.06) at low temperature (100 K) to minimize thermal motion artifacts .
  • Synthetic optimization : Screen Lewis acid catalysts (e.g., ZnCl2_2) to improve cyclization yields .
  • Biological assays : Prioritize derivatives with electron-deficient benzylidene groups for enhanced antimicrobial activity, as seen in structurally related thiadiazolopyrimidines .

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